molecular formula C20H25NO2S B2901085 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203052-47-4

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2901085
M. Wt: 343.49
InChI Key: FWSIQEKYYLYGAN-UHFFFAOYSA-N
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Description

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is a benzamide derivative that has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide' involves the synthesis of the intermediate compound 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid, which is then converted to the final product through a series of reactions.

Starting Materials
4-bromobenzonitrile, 4-propylbenzamide, thiophene-2-carboxylic acid, triethylamine, 2,3-dihydrofuran, sodium hydride, palladium on carbon, hydrogen gas, N,N-dimethylformamide, diethyl ether, water, sodium bicarbonate, brine, ethyl acetate

Reaction
Step 1: Synthesis of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid, React thiophene-2-carboxylic acid with 2,3-dihydrofuran in the presence of triethylamine and palladium on carbon catalyst to obtain 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid., Step 2: Synthesis of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester, React 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid with methanol and sulfuric acid to obtain 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester., Step 3: Synthesis of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester amide, React 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester with 4-propylbenzamide and triethylamine in N,N-dimethylformamide to obtain 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester amide., Step 4: Synthesis of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, React 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester amide with 4-bromobenzonitrile, sodium hydride, and N,N-dimethylformamide in diethyl ether to obtain 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide., Step 5: Purification of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, Purify the crude product using a mixture of water, sodium bicarbonate, and brine, followed by extraction with ethyl acetate.

Mechanism Of Action

The mechanism of action of 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

Studies have shown that 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide in lab experiments is that it has shown potential therapeutic properties. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic properties.

Future Directions

There are several future directions for research on 4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide. One direction is to further explore the mechanism of action of this compound. Another direction is to investigate the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Scientific Research Applications

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has been studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIQEKYYLYGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

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